Kuwanon B

Description

This compound has been reported in Morus alba with data available.

A natural prenylated flavone isolated from the root bark of Morus alba L.; structure in first source

Structure

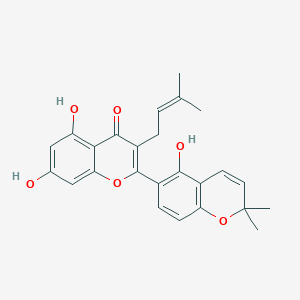

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-6-17-23(29)21-18(27)11-14(26)12-20(21)30-24(17)16-7-8-19-15(22(16)28)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYDRKXFHRBWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801108792 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801108792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kuwanon B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62949-78-4 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801108792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KUWANON B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6G66AGC62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kuwanon B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 254 °C | |

| Record name | Kuwanon B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kuwanon B: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This document provides an in-depth technical overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This compound, along with other related Kuwanon compounds, is primarily isolated from the root bark of Morus alba L., commonly known as white mulberry.[1]

Natural Sources and Quantification

The principal natural source of this compound is the root bark of Morus alba L. (white mulberry).[1] While a variety of flavonoids are present throughout the mulberry plant, including the leaves and fruits, the root bark is particularly rich in prenylated flavonoids like the Kuwanons.[2][3]

Precise quantitative data for this compound across different Morus species and cultivars is not extensively documented in publicly available literature. However, studies on related Kuwanon compounds provide valuable insights into the expected concentrations and analytical methodologies. For instance, the content of Kuwanon G and Kuwanon H has been quantified in the ethyl acetate (B1210297) fraction of the root bark of different Morus alba cultivars. This data, obtained using Ultra-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD-QToF/MS), serves as a useful proxy for estimating the potential yield of this compound.[4]

Table 1: Quantitative Analysis of Major Prenylated Flavonoids in the Ethyl Acetate Fraction of Morus alba Root Bark (by Cultivar)

| Cultivar | Kuwanon G (mg/g of extract) | Kuwanon H (mg/g of extract) | Total Prenylated Flavonoids (Kuwanon G + H) (mg/g of extract) |

| Cheongol | 173.3 | 82.2 | 255.5 |

| Cheongil | Not specified | Not specified | Not specified |

| Daeshim | Not specified | Not specified | Not specified |

| Gwasang2 | Not specified | Not specified | Not specified |

Data adapted from a study on the modulatory effects of Kuwanon-rich fractions on the renin–angiotensin system. Note: Specific values for all cultivars were not provided in the source material.

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a multi-step process encompassing extraction, fractionation, purification, and analysis. The following protocols are generalized from established methods for the isolation of Kuwanon and other flavonoids from Morus alba.

Protocol 1: Extraction and Fractionation

-

Sample Preparation: The root bark of Morus alba is thoroughly washed, air-dried to prevent enzymatic degradation, and ground into a fine powder to increase the surface area for solvent penetration.

-

Extraction:

-

Maceration: The powdered root bark is macerated in 80% methanol (B129727) at room temperature for 72 hours with occasional shaking.

-

Ultrasound-Assisted Extraction (UAE): A known amount of the powdered root bark is placed in an extraction vessel with a suitable solvent (e.g., 70% methanol). The vessel is then placed in an ultrasonic bath. Optimized parameters can include a temperature of 60°C for 30 minutes.

-

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a less polar flavonoid, is typically enriched in the ethyl acetate fraction.

Protocol 2: Isolation and Purification

-

Column Chromatography: The dried ethyl acetate fraction is subjected to repeated column chromatography for purification.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol-water mixture.

-

Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column.

-

Reversed-Phase Chromatography (LiChroprep RP-18): Final purification is often carried out on a reversed-phase column with a methanol-water gradient.

-

-

Compound Identification: The structure of the isolated this compound is confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with published values.

Protocol 3: Quantification by HPLC-UV

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector is used. A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution is commonly used, for example, a mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Detection: The detection wavelength for Kuwanons is typically set around 266 nm. A PDA detector allows for the acquisition of the full UV spectrum for peak purity assessment.

-

Standard Preparation: A stock solution of purified this compound is prepared in methanol. A series of calibration standards are prepared by serial dilution to cover the expected concentration range in the samples.

-

Sample Preparation: A known weight of the dried, powdered plant material (e.g., 1.0 g) is extracted with a defined volume of solvent (e.g., 10 mL of 70% methanol) using a method like UAE. The extract is then centrifuged and the supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis and Quantification: The calibration standards and the sample extract are injected into the HPLC system. The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the standards.

Biosynthesis of this compound

The biosynthesis of this compound, a prenylated flavonoid, is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

-

Phenylpropanoid Pathway: This pathway provides the basic C6-C3-C6 flavonoid skeleton. It begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

-

Flavonoid Skeleton Formation: Chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone to form a flavanone.

-

Prenylation: The addition of one or more prenyl groups (derived from dimethylallyl pyrophosphate (DMAPP) or its isomer, isopentenyl pyrophosphate (IPP), which are synthesized via the MVA or MEP pathway) to the flavonoid backbone is a crucial step in the formation of this compound. This reaction is catalyzed by specific prenyltransferases. The exact prenyltransferase responsible for the specific prenylation pattern of this compound has yet to be fully characterized.

-

Diels-Alder Type Adduct Formation: Some complex Kuwanon structures are proposed to be formed via an enzymatic Diels-Alder reaction between a chalcone and a dehydroprenylated flavonoid.

Visualizations

Diagram 1: Generalized Experimental Workflow for this compound Isolation and Quantification

Caption: A representative workflow for the extraction, isolation, and quantification of this compound.

Diagram 2: Putative Biosynthetic Pathway of this compound

Caption: A simplified diagram illustrating the key biosynthetic steps leading to this compound.

References

- 1. Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Kuwanon B: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid, a class of secondary metabolites found in various plant species, most notably in the root bark of the white mulberry tree (Morus alba L.).[1] As a member of the flavonoid family, this compound possesses a characteristic C6-C3-C6 carbon skeleton. Its structure is distinguished by the presence of prenyl groups, which contribute to its lipophilicity and unique biological activities. This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its antibacterial and anti-inflammatory potential.

Chemical Structure and Physicochemical Properties

This compound is classified as a flavone, a subclass of flavonoids. Its chemical structure has been elucidated through spectroscopic methods. The key identifiers and physicochemical properties of this compound are summarized in the tables below. While some experimental data for this compound is limited, information from closely related compounds, such as Kuwanon C, is included for reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(3-methylbut-2-enyl)chromen-4-one |

| Molecular Formula | C₂₅H₂₄O₆[2] |

| Molecular Weight | 420.45 g/mol [2] |

| CAS Number | 62949-78-4[2] |

| SMILES | CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C |

| InChI | InChI=1S/C25H24O6/c1-13(2)5-6-17-23(29)21-18(27)11-14(26)12-20(21)30-24(17)16-7-8-19-15(22(16)28)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3 |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Experimental/Predicted) | Kuwanon C (Reference) |

| Melting Point | Data not available | 148-150 °C |

| Solubility | Data not available | Soluble in DMSO[3] |

| Appearance | Data not available | Crystalline solid[3] |

Pharmacological Properties and Biological Activities

This compound has demonstrated promising pharmacological activities, primarily as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on related Kuwanon compounds, such as Kuwanon T and Sanggenon A, provides valuable insights. These compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the NF-κB and Nrf2/HO-1 pathways.[3][6] It is plausible that this compound shares a similar mechanism of action.

Signaling Pathways

The anti-inflammatory effects of Kuwanon-family compounds are believed to be mediated through the regulation of the NF-κB and Nrf2 signaling pathways.

Caption: Proposed anti-inflammatory signaling pathways of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. The following sections outline generalized methodologies for the isolation of this compound and for conducting antibacterial and anti-inflammatory assays.

Isolation of this compound from Morus alba

The following workflow outlines a general procedure for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature or under reflux.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography to yield the pure compound.

Antibacterial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

The Griess assay is a common method to measure nitric oxide (NO) production by macrophages, which is an indicator of inflammation.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

-

Griess Reaction: The cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measurement: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be calculated.

Conclusion

This compound, a prenylated flavonoid from Morus alba, demonstrates significant potential as a bioactive compound, particularly in the fields of antibacterial and anti-inflammatory research. Its ability to disrupt bacterial membranes and modulate key inflammatory signaling pathways makes it an attractive candidate for further investigation and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this promising natural product. Further studies are warranted to fully elucidate the specific molecular targets and to establish a comprehensive profile of its pharmacological and toxicological properties.

References

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Kuwanon B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B, a prenylated flavonoid found in the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its potential pharmacological activities. As a member of the Diels-Alder type adducts, its complex chemical structure presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic reactions, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway: From General Flavonoids to a Diels-Alder Adduct

The biosynthesis of this compound begins with the well-established general flavonoid pathway, which produces the foundational chalcone (B49325) scaffold. This is followed by a series of modifications, including prenylation and an enzyme-catalyzed Diels-Alder reaction, to yield the final complex structure.

Formation of the Chalcone Skeleton

The initial steps of the pathway are shared with the biosynthesis of most flavonoids.[1]

-

Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . This enzyme performs a series of decarboxylative condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

The Crucial Diels-Alder Reaction

The defining step in the formation of this compound and other related mulberry natural products is an intermolecular [4+2] cycloaddition, a Diels-Alder reaction. This reaction is catalyzed by a specific enzyme, the Morus alba Diels-Alderase (MaDA) .[3] This enzyme brings together a dienophile (a chalcone) and a diene (a dehydroprenyl polyphenol) to form the characteristic cyclohexene (B86901) ring of this compound.

Dienophile Precursor: Morachalcone A

The likely dienophile in the biosynthesis of many mulberry Diels-Alder adducts is morachalcone A .[3] Its formation from naringenin chalcone involves prenylation, a key modification in this pathway.

Diene Precursor: A Dehydroprenyl Polypeptide

The diene precursor is a dehydroprenyl-containing molecule. Evidence suggests that this diene is generated from a prenylated precursor through an oxidation reaction catalyzed by an oxidase, likely a cytochrome P450 monooxygenase . While the exact structure of the diene precursor for this compound is not definitively established in the literature, it is hypothesized to be a dehydroprenylated chalcone or a similar polyphenol. The biosynthesis of the related compound, chalcomoracin, involves a diene derived from moracin C, catalyzed by Morus alba moracin C oxidase (MaMO), which is also a FAD-dependent oxidase.

The MaDA enzyme exhibits stereoselectivity, leading to the formation of optically active Diels-Alder adducts. The specific stereochemistry of this compound is determined by the regio- and stereoselectivity of the MaDA-catalyzed cycloaddition.

Visualizing the Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, specific kinetic parameters for the enzymes directly involved in the final steps of this compound biosynthesis are limited in the published literature. However, kinetic data for the Morus alba Diels-Alderase (MaDA) with model substrates provide valuable insights into its catalytic efficiency.

| Enzyme | Substrate(s) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| MaDA | Morachalcone A (dienophile) | 100 ± 10 | 1.2 ± 0.1 | 1.2 x 104 | |

| MaDA | Stable Diene Analog (diene) | 250 ± 30 | 1.5 ± 0.1 | 6.0 x 103 |

Note: The kinetic parameters for MaDA were determined using a stable diene analog, not the native, unstable dehydroprenyl diene. These values should be considered as approximations of the enzyme's activity with its natural substrates.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Morus alba Diels-Alderase (MaDA)

Objective: To produce and purify recombinant MaDA for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: The coding sequence for MaDA is synthesized and cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli expression or a baculovirus vector for insect cell expression). The construct may include an N-terminal His-tag for purification.

-

Heterologous Expression:

-

E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Insect Cell Expression: For complex eukaryotic proteins, a baculovirus expression system in insect cells (e.g., Sf9) can be used to ensure proper folding and post-translational modifications.

-

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is performed by sonication or using a French press.

-

Purification:

-

The cell lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged MaDA is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The eluted fractions are analyzed by SDS-PAGE to assess purity.

-

If necessary, further purification can be achieved by size-exclusion chromatography.

-

In Vitro Enzyme Assay for MaDA

Objective: To determine the catalytic activity and substrate specificity of purified MaDA.

Methodology:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Purified MaDA (concentration to be optimized)

-

Dienophile (e.g., morachalcone A, dissolved in DMSO)

-

Diene (e.g., a stable diene analog or an in situ generated diene, dissolved in DMSO)

-

-

Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time period.

-

Reaction Quenching: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).

-

Product Extraction: The product is extracted with an appropriate organic solvent.

-

Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the Diels-Alder adduct.

Functional Characterization of Cytochrome P450 Oxidase

Objective: To identify and characterize the specific cytochrome P450 enzyme responsible for diene formation.

Methodology:

-

Candidate Gene Identification: Candidate cytochrome P450 genes are identified from the Morus alba transcriptome or genome based on sequence homology to known flavonoid-modifying P450s.

-

Heterologous Expression in Yeast:

-

The candidate P450 genes are cloned into a yeast expression vector (e.g., pYES-DEST52).

-

The constructs are transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) that co-expresses a cytochrome P450 reductase.

-

-

In Vivo Assay:

-

The transformed yeast cells are cultured and induced for protein expression.

-

The prenylated precursor substrate is fed to the yeast culture.

-

After a period of incubation, the culture medium and cell pellets are extracted.

-

-

Product Analysis: The extracts are analyzed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the dehydroprenyl diene product.

-

In Vitro Assay with Microsomes:

-

Microsomal fractions containing the expressed P450 are isolated from the yeast cells.

-

An in vitro reaction is set up containing the microsomes, the prenylated substrate, and NADPH as a cofactor.

-

The reaction products are extracted and analyzed as described above.

-

Logical Workflow for Enzyme Characterization

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex process that highlights the remarkable catalytic versatility of plant enzymes. The pathway involves the convergence of general flavonoid biosynthesis with specialized tailoring reactions, most notably a regio- and stereoselective Diels-Alder cycloaddition catalyzed by the MaDA enzyme. While the core pathway has been elucidated, further research is needed to definitively identify the specific diene precursor and the cytochrome P450 oxidase involved in its formation. A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and other valuable Diels-Alder adducts for pharmaceutical applications.

References

Preliminary Biological Screening of Kuwanon B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Flavonoids from Morus alba have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its antibacterial properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Antibacterial Activity of this compound

Preliminary screenings have revealed that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of its bactericidal action is believed to be the disruption of bacterial membrane integrity.[1][2][3]

Quantitative Antibacterial Data

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. For this compound, the following MIC values have been reported:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 1 µg/mL | [4] |

| Staphylococcus epidermidis | 1 µg/mL | [4] |

| Enterococcus faecalis | 1 µg/mL | [4] |

| Bacillus subtilis | 1 µg/mL | [4] |

| Gram-positive bacteria (general) | 2-4 µg/mL | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments in the preliminary biological screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

Agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Further dilutions should be made in the appropriate broth to achieve the desired final concentrations.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in broth overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Broth Microdilution Assay:

-

Add 100 µL of broth to each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

MBC Determination:

-

From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

-

Experimental Workflow for MIC and MBC Determination

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Plant antibacterials: The challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Kuwanon B: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon B is a prenylated flavonoid first isolated from the root bark of the white mulberry tree, Morus alba L.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the experimental protocols for its isolation and synthesis, presents its known biological activities in a quantitative format, and elucidates its mechanism of action, particularly its potent antibacterial properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first discovered as a naturally occurring compound in the root bark of Morus alba L., a plant with a long history of use in traditional medicine.[1][2] The isolation and structural elucidation of this compound were part of broader investigations into the chemical constituents of mulberry trees, which are rich in a variety of flavonoids and other polyphenolic compounds. Its chemical structure was determined to be a flavone (B191248) derivative featuring a prenyl group, a characteristic common to many bioactive compounds found in the Moraceae family.[2]

Isolation and Purification

The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, fractionation, and chromatographic separation. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from the isolation of other flavonoids from the same source.

General Experimental Protocol for Isolation

-

Plant Material Preparation: The root bark of Morus alba is collected, washed, air-dried, and then ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered root bark is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This initial extraction yields a crude extract containing a complex mixture of compounds.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques. This often involves column chromatography over silica (B1680970) gel, followed by further separation using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a means to produce the compound for research and potential therapeutic development without relying on natural sources. The synthesis is a multi-step process that involves the construction of the flavonoid backbone and the introduction of the characteristic prenyl group.

General Experimental Protocol for Total Synthesis

While the specific, step-by-step synthesis of this compound is detailed in specialized organic chemistry literature, a general overview of the synthetic strategy involves:

-

Synthesis of the Chalcone (B49325) Intermediate: The synthesis typically begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form a chalcone, which serves as a key precursor to the flavonoid core.

-

Oxidative Cyclization: The chalcone intermediate undergoes an oxidative cyclization reaction to form the chromone (B188151) ring system characteristic of flavones.

-

Prenylation: The prenyl group is introduced onto the flavonoid scaffold at a specific position, often through an electrophilic substitution reaction using a prenylating agent.

-

Protecting Group Manipulation: Throughout the synthesis, various protecting groups are used to mask reactive functional groups and ensure the desired regioselectivity of the reactions. These groups are subsequently removed in the final steps to yield this compound.

Biological Activity

This compound has been shown to possess a range of biological activities, with its antibacterial properties being the most extensively studied.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the available quantitative data on its antibacterial efficacy. It is important to note that much of the detailed quantitative data available is for the closely related compound, Kuwanon G, which is often used as a representative of the Kuwanon family.

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | - | |

| Streptococcus mutans | - | 8.0 (G) | |

| Streptococcus sobrinus | - | - (G) | |

| Streptococcus sanguis | - | - (G) | |

| Porphyromonas gingivalis | - | - (G) |

(G) indicates data for Kuwanon G.

Other Pharmacological Activities

While research on this compound is ongoing, studies on related Kuwanon compounds and extracts from Morus alba suggest that it may also possess anti-inflammatory, antioxidant, and anticancer properties. Further investigation is required to fully characterize the pharmacological profile of this compound.

Mechanism of Action

The primary mechanism of action for the antibacterial activity of this compound is the disruption of the bacterial cell membrane integrity.

Disruption of Bacterial Membrane

This compound is believed to interact with the phospholipid bilayer of the bacterial cell membrane, leading to a loss of its structural integrity and function. This disruption can result in several detrimental effects for the bacterium:

-

Increased Permeability: The membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

-

Dissipation of Membrane Potential: The disruption of the membrane leads to the collapse of the electrochemical gradient across the membrane, which is crucial for cellular processes like ATP synthesis and nutrient transport.

-

Inhibition of Membrane-Bound Proteins: this compound may also interfere with the function of essential membrane-bound proteins involved in processes such as cell wall synthesis and respiration.

This multi-target action on the bacterial membrane makes it less likely for bacteria to develop resistance compared to antibiotics that target a single enzyme.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and total synthesis of this compound.

Mechanism of Action on Bacterial Membrane

Caption: Proposed mechanism of this compound's antibacterial action via membrane disruption.

Conclusion

This compound, a prenylated flavonoid from Morus alba, has demonstrated promising biological activities, particularly as an antibacterial agent. Its mechanism of action, which involves the disruption of the bacterial cell membrane, makes it an attractive candidate for further research and development, especially in an era of increasing antibiotic resistance. The successful total synthesis of this compound opens up avenues for its large-scale production and the generation of analogues with potentially enhanced therapeutic properties. This technical guide provides a foundational understanding of this compound for scientists and researchers, aiming to stimulate further investigation into its full therapeutic potential.

References

Kuwanon B: A Technical Guide on its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon B, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). Preliminary investigations into its mechanism of action indicate that this compound exerts its bactericidal effects primarily through the rapid disruption of bacterial cell membrane integrity.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial properties, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action.

Introduction

The rise of antibiotic resistance, particularly among Gram-positive pathogens such as Staphylococcus aureus, necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutics, and plant-derived flavonoids are a promising class of compounds. This compound, a member of the prenylated flavonoid family, has emerged as a molecule of interest due to its potent antibacterial effects.[1] This document serves as a technical resource for researchers and drug development professionals, summarizing the key findings on this compound's activity against Gram-positive bacteria and providing a framework for its further investigation.

Quantitative Antimicrobial Activity

Recent studies have quantified the in vitro antibacterial efficacy of this compound against several Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined using standard broth microdilution methods.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | 1 | [1] |

| Staphylococcus epidermidis ATCC 14990 | 1 | [1] |

| Enterococcus faecalis ATCC 29212 | 1 | [1] |

| Bacillus subtilis ATCC 6633 | 1 | |

| Methicillin-Resistant S. aureus (MRSA) T144 | 8 | |

| S. aureus ATCC 43300 | 4 |

Data synthesized from the referenced literature.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action of this compound against Gram-positive bacteria is the disruption of the cell membrane. This rapid bactericidal action is attributed to the structural features of the this compound molecule, particularly the presence of lipophilic prenyl groups which facilitate its interaction with and insertion into the bacterial membrane. This interaction leads to a loss of membrane integrity, resulting in the leakage of intracellular contents and ultimately, cell death.

Caption: Proposed mechanism of action of this compound against Gram-positive bacteria.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the antibacterial activity and elucidate the mechanism of action of this compound. These protocols are based on standard microbiological methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution of known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria and medium, no drug) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Culture Preparation: Prepare a logarithmic phase culture of the test bacterium in a suitable broth.

-

Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control without the compound.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates.

-

Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Membrane Integrity Assay

This assay helps to confirm if the antibacterial mechanism involves damage to the bacterial cell membrane.

Caption: Workflow for assessing bacterial membrane integrity.

Protocol using Propidium Iodide (PI) Staining:

-

Cell Preparation: Harvest mid-logarithmic phase bacterial cells, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).

-

Treatment: Expose the bacterial suspension to this compound at a bactericidal concentration for a defined period. Include untreated cells as a negative control and cells treated with a known membrane-disrupting agent as a positive control.

-

Staining: Add propidium iodide (a fluorescent dye that cannot penetrate intact cell membranes) to the cell suspensions and incubate in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. An increase in the fluorescent signal in the this compound-treated cells compared to the untreated control indicates that the cell membrane has been compromised, allowing the dye to enter and intercalate with the DNA.

Conclusion and Future Directions

This compound is a promising natural product with potent bactericidal activity against Gram-positive bacteria, including resistant strains. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic agent.

Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the specific molecular interactions between this compound and the components of the bacterial membrane.

-

Spectrum of Activity: Investigating the efficacy of this compound against a broader range of clinical isolates of Gram-positive bacteria.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

-

Synergy Studies: Exploring the potential for synergistic interactions between this compound and existing antibiotics to combat resistant infections.

By addressing these areas, the full therapeutic potential of this compound as a novel antibacterial agent can be realized.

References

In-Depth Technical Guide: The Antimicrobial Spectrum of Kuwanon B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon B is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Flavonoids, a diverse group of polyphenolic compounds, are known for their wide range of biological activities. The addition of a prenyl group to the flavonoid backbone can significantly enhance their antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial spectrum of this compound, with a primary focus on its antibacterial activity. The information presented herein is based on published research, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action. While the antibacterial properties of this compound have been investigated, data on its antifungal and antiviral activities are not currently available in the public domain.

Antibacterial Spectrum of this compound

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Quantitative Antibacterial Data

The following table summarizes the known antibacterial activity of this compound against a panel of Gram-positive bacteria. This data is crucial for understanding the potency and spectrum of its antibacterial action.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 | 8 | "Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023 |

| Staphylococcus aureus (MRSA) ATCC 33591 | Gram-positive | 4 | 8 | "Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 2 | 4 | "Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 | 16 | "Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism" - J. Nat. Prod. 2023 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

This compound

-

Cation-adjusted Mueller–Hinton broth (CAMHB)

-

Bacterial strains

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent for this compound

-

-

Procedure:

-

A stock solution of this compound is prepared in DMSO.

-

Serial two-fold dilutions of this compound are made in CAMHB in the wells of a 96-well plate.

-

Bacterial strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to assess the concentration at which this compound is bactericidal.

-

Procedure:

-

Following the MIC determination, aliquots (typically 10 µL) are taken from the wells showing no visible growth.

-

These aliquots are plated onto Mueller-Hinton agar (B569324) (MHA) plates.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Time-Kill Kinetics Assay

This assay provides information on the rate at which a bactericidal agent kills a bacterial population.

-

Procedure:

-

A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.

-

This compound is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

-

The cultures are incubated at 37°C with agitation.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on MHA to determine the number of viable bacteria (CFU/mL).

-

A time-kill curve is generated by plotting log10 CFU/mL against time.

-

Mechanism of Action: Disruption of Bacterial Membrane Integrity

Preliminary studies indicate that this compound exerts its bactericidal effect by rapidly disrupting the integrity of the bacterial cell membrane.[1] This disruption leads to the leakage of intracellular components and ultimately, cell death.

Antifungal and Antiviral Spectrum of this compound

Despite the promising antibacterial activity of this compound, there is currently a lack of specific scientific literature and quantitative data (e.g., MICs for fungi or IC50 values for viruses) detailing its antifungal and antiviral properties. While other prenylated flavonoids from Morus alba, such as Kuwanon G, have shown activity against certain oral pathogens, and other Kuwanon derivatives have been investigated for antiviral effects, this information cannot be directly extrapolated to this compound.[2] Further research is required to explore and characterize the potential antifungal and antiviral activities of this compound.

Conclusion

This compound is a promising natural product with demonstrated bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mechanism of action appears to involve the rapid disruption of the bacterial cell membrane. The detailed protocols provided in this guide can serve as a foundation for further research and development of this compound as a potential antibacterial agent. However, a significant knowledge gap exists regarding its antifungal and antiviral spectrum. Future investigations are warranted to fully elucidate the antimicrobial potential of this compound and to explore its efficacy in more complex biological systems.

References

Kuwanon B and its Congeners: A Technical Guide to Tyrosinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperpigmentation disorders and the demand for skin-lightening agents have driven significant research into the identification and characterization of potent tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin (B1238610) biosynthetic pathway, and its inhibition is a primary strategy for controlling melanin production. The Kuwanon family of prenylated flavonoids, isolated from the root bark of Morus species (mulberry), has emerged as a promising class of natural tyrosinase inhibitors. This technical guide provides an in-depth overview of Kuwanon B and its closely related analogs as potential tyrosinase inhibitors, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to a greater abundance of published data for Kuwanon G, this guide will utilize it as a primary exemplar for the Kuwanon family, with the understanding that the structural similarity to this compound implies a comparable mechanism of action.

Introduction to Kuwanon Flavonoids as Tyrosinase Inhibitors

The genus Morus is a rich source of phenolic compounds, including a variety of flavonoids that exhibit a range of biological activities. Among these, the Kuwanon family of compounds has been identified as potent inhibitors of tyrosinase. These molecules are characterized by a flavone (B191248) backbone with isoprenoid substitutions, a structural feature that appears to be significant for their inhibitory activity. While several Kuwanon derivatives have been studied, this guide will focus on the potential of this compound and its better-characterized relatives.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potential of various Kuwanon-related compounds against mushroom tyrosinase has been quantified in several studies. The following table summarizes the key data, providing a comparative overview of their efficacy.

| Compound | Substrate | IC50 Value (µM) | Inhibition Type | Source |

| Kuwanon G | L-tyrosine | 67.6 | Competitive | [1] |

| L-DOPA | 44.04 | Not specified | [1] | |

| Mulberrofuran G | L-tyrosine | 6.35 ± 0.45 | Competitive | |

| Kuwanon J | Not specified | 0.17 ± 0.01 | Not specified | [2] |

| Sanggenon C | Not specified | 1.17 ± 0.03 | Not specified | [2] |

| Sanggenon D | Not specified | 7.3 | Not specified | [3] |

| Sanggenon O | Not specified | 1.15 ± 0.03 | Not specified | |

| Kojic Acid (Control) | L-tyrosine | 36.0 | Competitive | |

| L-DOPA | 79.0 | Not specified |

Mechanism of Action: Competitive Inhibition

Kinetic studies of Kuwanon G have revealed that it acts as a competitive inhibitor of tyrosinase. This means that Kuwanon G, and likely other Kuwanon flavonoids, binds to the active site of the enzyme, directly competing with the substrate (e.g., L-tyrosine). This reversible binding prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The competitive nature of this inhibition is a key mechanistic insight for drug design and development.

References

Initial Cytotoxicity Assessment of Kuwanon B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon B, a prenylated flavonoid isolated from the root bark of Morus alba, belongs to a class of natural compounds that have demonstrated significant potential as cytotoxic agents against various cancer cell lines. This technical guide provides a comprehensive overview of the methodologies employed in the initial cytotoxicity assessment of this compound and its close structural analogs, Kuwanon A and C. It details the experimental protocols for key assays, summarizes quantitative cytotoxicity data, and illustrates the underlying molecular mechanisms and signaling pathways involved in their anti-cancer effects. This document serves as a foundational resource for researchers initiating studies on the cytotoxic properties of this compound.

Introduction

The Kuwanon family of flavonoids, derived from the mulberry tree, has garnered considerable interest in oncological research due to their potent anti-proliferative and pro-apoptotic activities. While research on this compound is emerging, extensive studies on its analogs, such as Kuwanon A and C, have provided valuable insights into their mechanisms of action. These compounds have been shown to induce cell death in various cancer cell lines, primarily through the induction of apoptosis mediated by mitochondrial and endoplasmic reticulum stress pathways. This guide synthesizes the available data on related Kuwanon compounds to provide a robust framework for the initial cytotoxic evaluation of this compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Kuwanon compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. The following tables summarize the IC50 values of Kuwanon A and C against various cancer cell lines, providing a benchmark for assessing the potential potency of this compound.

Table 1: Cytotoxicity of Kuwanon A against Hepatocellular Carcinoma Cell Lines [1]

| Cell Line | Treatment Duration | IC50 (µM) |

| MHCC97H | 48 hours | 8.40 |

| SMMC-7721 | 48 hours | 9.85 |

Table 2: Cytotoxicity of Kuwanon C against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent inhibition | [2][3] |

| T47D | Breast Cancer | Not specified, dose-dependent inhibition | [2][3] |

| HeLa | Cervical Cancer | Concentration-dependent |

Experimental Protocols

A thorough initial cytotoxicity assessment involves a series of well-defined experimental protocols. The following sections detail the methodologies for the most common assays used to evaluate the cytotoxic and pro-apoptotic effects of Kuwanon compounds.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental to determining the cytotoxic potential of a compound. The MTT and CCK-8 assays are colorimetric methods widely used to measure the metabolic activity of cells, which is indicative of their viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a series of desired final concentrations. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: CCK-8 (Cell Counting Kit-8) Assay

-

Cell Seeding: Follow the same procedure as the MTT assay.

-

Compound Treatment: Follow the same procedure as the MTT assay.

-

Incubation: Incubate the plate for the desired treatment period.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. The WST-8 in the CCK-8 solution is reduced by cellular dehydrogenases to a yellow-colored formazan.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assessment

Kuwanon compounds are known to induce apoptosis, or programmed cell death. Flow cytometry and Western blotting are common techniques to quantify and characterize this process.

Protocol 3: Flow Cytometry for Apoptosis Analysis

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

-

Protein Extraction: Lyse the treated cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cytotoxicity assessment of a compound like this compound.

Caption: A typical workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

Kuwanon-induced cytotoxicity often involves the activation of the intrinsic apoptosis pathway, which is initiated by intracellular stress signals such as an increase in reactive oxygen species (ROS) and disruption of mitochondrial and endoplasmic reticulum function.

Caption: The intrinsic apoptosis pathway induced by Kuwanon compounds.

Conclusion

This technical guide outlines a comprehensive approach for the initial cytotoxicity assessment of this compound. By leveraging the established methodologies and data from its closely related analogs, researchers can efficiently evaluate the anti-cancer potential of this promising natural compound. The provided protocols and visualized pathways serve as a foundational resource to guide experimental design and data interpretation in the ongoing effort to develop novel and effective cancer therapeutics. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Kuwanon B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Kuwanon B, a natural prenylated flavone (B191248). The methodology is based on the first reported total synthesis, offering a strategic approach for chemists in natural product synthesis and drug discovery.

Introduction

This compound is a naturally occurring prenylated flavonoid isolated from the root bark of Morus alba L.[1][2]. Flavonoids, as a class, are known for a wide range of biological activities[3]. This compound, in particular, has demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, by disrupting the integrity of the bacterial membrane[1][2]. The complex structure of this compound, featuring a unique flavone core with prenyl and geranyl modifications, presents a significant synthetic challenge. The methodology outlined below describes a convergent and efficient total synthesis, achieving an overall yield of 11.6%[1][2]. This approach provides a practical route for producing this compound and its analogs for further biological evaluation.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent strategy. The key features of this approach include the construction of a common chalcone (B49325) intermediate which then undergoes further reactions to build the flavonoid core, followed by strategic prenylation and geranylation to furnish the final natural product. The synthesis is designed to be efficient and scalable, providing access to significant quantities of the target molecule.

Below is a diagram illustrating the logical flow of the synthetic strategy for this compound.

Caption: General retrosynthetic analysis of this compound.

Experimental Protocols: Key Synthetic Steps

The following protocols detail the key experimental procedures for the synthesis of this compound.

1. Synthesis of the Chalcone Intermediate

The synthesis begins with the formation of a substituted chalcone, a crucial precursor for the flavone core. This is typically achieved through a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) under basic conditions[4].

-

Reaction: Substituted Acetophenone + Substituted Benzaldehyde → Chalcone Intermediate

-

Reagents and Conditions:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.1 eq)

-

Potassium hydroxide (B78521) (5.0 eq)

-

Ethanol/Water (1:1)

-

Stir at room temperature for 24 hours.

-

-

Work-up and Purification:

-

The reaction mixture is acidified with cold, dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica (B1680970) gel (Ethyl acetate (B1210297)/Hexane gradient).

-

2. Formation of the Flavone Core

The flavone core is constructed via an oxidative cyclization of the chalcone intermediate. Various methods can be employed, including the use of iodine in DMSO.

-

Reaction: Chalcone Intermediate → Flavone Core

-

Reagents and Conditions:

-

Chalcone intermediate (1.0 eq)

-

Iodine (I₂) (2.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Heat at 120 °C for 4 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purification is achieved by recrystallization or column chromatography.

-

3. Prenylation and Geranylation

The final steps involve the regioselective attachment of prenyl and geranyl groups to the flavone core. This is typically accomplished using the corresponding bromide under basic conditions.

-

Reaction: Flavone Core + Prenyl Bromide/Geranyl Bromide → this compound

-

Reagents and Conditions:

-

Flavone core (1.0 eq)

-

Prenyl bromide or Geranyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetone

-

Reflux for 8-12 hours.

-

-

Work-up and Purification:

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over sodium sulfate (B86663) and concentrated.

-

The final product is purified by preparative HPLC.

-

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

| Step | Product | Yield (%) |

| Claisen-Schmidt Condensation | Chalcone Intermediate | 85-90% |

| Oxidative Cyclization | Flavone Core | 70-75% |

| Prenylation/Geranylation | This compound | 50-60% |

| Overall Yield | This compound | 11.6% [1][2] |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow for the synthesis and subsequent antibacterial testing of this compound.

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion